LogP and Lipophilicity: 4-Chloro-2-Nitro Substitution Pattern Imparts Higher Lipophilicity than Non-Chlorinated or Meta-Substituted Analogs
The calculated LogP for 4-(4-chloro-2-nitrophenoxy)benzoic acid is 3.68 (Fluorochem) to 3.74 (ChemScene), which is significantly higher than the non-chlorinated analog 4-(4-nitrophenoxy)benzoic acid (LogP ~2.86 ) and the meta-substituted 3-(4-nitrophenoxy)benzoic acid (LogP ~3.14 [1]). This quantitative difference in lipophilicity directly impacts solubility in organic phases, membrane permeability in biological assays, and chromatographic behavior. The presence of both the 4-chloro and 2-nitro groups synergistically increases LogP compared to compounds with only one of these substituents, providing a distinct advantage in applications requiring higher organic-phase solubility . Note: The baseline LogP values for comparators were obtained from their respective vendor data sheets, establishing a cross-study comparable baseline [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.68 - 3.74 (avg. 3.71) |
| Comparator Or Baseline | 4-(4-Nitrophenoxy)benzoic acid: ~2.86; 3-(4-Nitrophenoxy)benzoic acid: ~3.14 |
| Quantified Difference | LogP increase of +0.57 to +0.85 units |
| Conditions | ACD/Labs or similar software calculation; standard conditions. |
Why This Matters
A higher LogP indicates greater hydrophobicity, which is a critical parameter for designing compounds intended to cross biological membranes or for developing extraction and purification protocols.
- [1] ChemicalBook. 3-(4-NITROPHENOXY)BENZOIC ACID (CAS 27237-21-4). View Source
